
1,6-Dibromohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromohex-1-ene is an organic compound classified as an alkyl halide. It is characterized by the presence of two bromine atoms attached to a six-carbon chain with a double bond at the first carbon. This compound is often used as a versatile building block in organic synthesis due to its reactivity and ability to introduce bromine atoms into various molecular architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromohex-1-ene can be synthesized through several methods. One common approach involves the bromination of hex-1-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature and yields this compound as the major product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination to form hex-1-yne or other alkyne derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Major Products Formed
Substitution: 1,6-Hexanediol or 1,6-Diaminohexane.
Elimination: Hex-1-yne.
Addition: 1,2,6,6-Tetrabromohexane.
Scientific Research Applications
1,6-Dibromohex-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including polymers and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,6-Dibromohex-1-ene involves its reactivity as an alkylating agent. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or modify existing structures .
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromohexane: Similar structure but lacks the double bond, making it less reactive in certain addition reactions.
1,6-Dichlorohex-1-ene: Contains chlorine atoms instead of bromine, resulting in different reactivity and physical properties.
1,6-Dibromohept-1-ene: Similar structure with an additional carbon atom, affecting its steric and electronic properties.
Uniqueness
1,6-Dibromohex-1-ene is unique due to its combination of a double bond and two bromine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for introducing bromine atoms and creating complex molecular architectures .
Properties
CAS No. |
919800-96-7 |
|---|---|
Molecular Formula |
C6H10Br2 |
Molecular Weight |
241.95 g/mol |
IUPAC Name |
1,6-dibromohex-1-ene |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h3,5H,1-2,4,6H2 |
InChI Key |
KMVWNLOPFVNSKB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

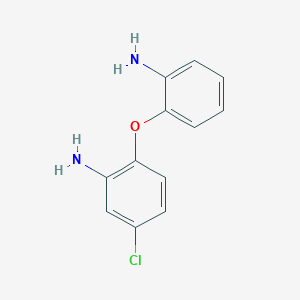
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
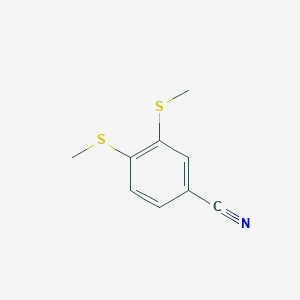
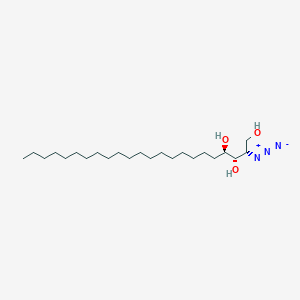
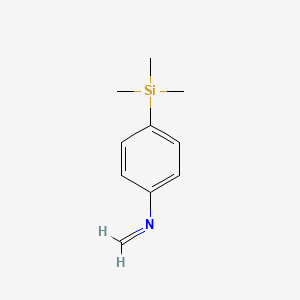
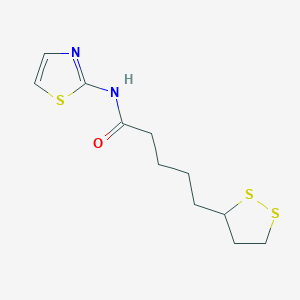
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)

![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
![1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B12626142.png)
